What is the chemical structure of L-Galacturonic acid?
What is the chemical structure of L-Galacturonic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Galacturonic acid, a sugar acid and an enantiomer of the more common D-Galacturonic acid, is a key constituent of pectic polysaccharides in plant cell walls. While structurally similar to its D-isomer, the unique stereochemistry of L-Galacturonic acid may confer distinct biological activities and properties, making it a molecule of interest in various scientific and pharmaceutical domains. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the analysis of L-Galacturonic acid. Furthermore, it delves into its biological significance, particularly its emerging role in microbial signaling pathways.
Chemical Structure of L-Galacturonic Acid
L-Galacturonic acid is a monosaccharide derivative and a sugar acid, characterized by the presence of both an aldehyde (or a cyclic hemiacetal) and a carboxylic acid functional group. Its chemical formula is C₆H₁₀O₇ and it has a molecular weight of approximately 194.14 g/mol [1].
Stereochemistry and Projections
As the L-enantiomer, the stereochemistry of L-Galacturonic acid is a mirror image of D-Galacturonic acid. This is formally defined by the configuration of the chiral center furthest from the most oxidized carbon (the aldehyde or carboxyl group). In L-Galacturonic acid, the hydroxyl group on carbon 5 (C5) is oriented to the left in the Fischer projection.
Fischer Projection: This representation depicts the acyclic, open-chain form of L-Galacturonic acid. The carbon chain is arranged vertically with the most oxidized carbon (aldehyde group) at the top.
Haworth Projection: In aqueous solutions, L-Galacturonic acid predominantly exists in a cyclic hemiacetal form, typically a six-membered pyranose ring. The Haworth projection provides a two-dimensional representation of this cyclic structure. The formation of the ring occurs through an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5. This cyclization creates a new chiral center at C1, known as the anomeric carbon, resulting in two anomers: α-L-Galacturonic acid and β-L-Galacturonic acid.
Physicochemical Properties
Quantitative data for L-Galacturonic acid is not as extensively documented as for its D-isomer. However, based on its structure and available information, the following properties can be summarized.
| Property | Value | Reference |
| CAS Number | 108729-78-8 | [2][3] |
| Molecular Formula | C₆H₁₀O₇ | [2][3] |
| Molecular Weight | 194.1394 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in water | |
| pKa | ~3.4 |
Biological Significance and Signaling Pathways
L-Galacturonic acid is a fundamental component of pectin, a complex set of polysaccharides found in the primary cell walls of terrestrial plants. Pectin plays a crucial role in plant growth, development, and defense. The degradation of pectin by microbial enzymes releases galacturonic acid, which can then act as both a nutrient source and a signaling molecule for various microorganisms.
Regulation of Virulence in Enterohemorrhagic E. coli
A notable signaling role for galacturonic acid has been identified in the context of bacterial pathogenesis. In enterohemorrhagic E. coli (EHEC), galacturonic acid, derived from dietary pectin, can modulate the expression of virulence genes. This regulation is mediated by the transcription factor ExuR. In the absence of galacturonic acid, ExuR activates the expression of the Locus of Enterocyte Effacement (LEE), which encodes a type three secretion system (T3SS) essential for virulence. However, when galacturonic acid is present, it binds to ExuR, preventing its interaction with DNA and thereby decreasing the expression of the T3SS. This dual role of galacturonic acid as both a nutrient and a signaling molecule highlights the intricate relationship between diet, gut microbiota, and pathogen virulence.[4]
Caption: L-Galacturonic acid signaling in EHEC.
Experimental Protocols
Quantitative Determination of Galacturonic Acid in Pectin
This protocol describes a colorimetric method for the determination of galacturonic acid content in pectin samples, adapted from the work of Blumenkrantz and Asboe-Hansen (1973).
Principle: Pectin is first hydrolyzed in hot sulfuric acid to release galacturonic acid residues. The free galacturonic acid is then quantified by a colorimetric reaction with m-hydroxydiphenyl (MHDP), which produces a colored complex with a maximum absorbance at 520 nm.
Reagents:
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Concentrated Sulfuric Acid (H₂SO₄) with 0.0125 M sodium tetraborate.
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m-hydroxydiphenyl (MHDP) solution: 0.15% (w/v) in 0.5% (w/v) NaOH.
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Galacturonic acid standard solutions (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
Procedure:
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Sample Preparation: Prepare aqueous solutions of pectin samples at a known concentration.
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Hydrolysis: a. To 200 µL of the sample or standard solution in a glass test tube, add 1.2 mL of the ice-cold sulfuric acid/tetraborate solution. b. Vortex the tubes and heat in a boiling water bath for 5 minutes. c. Cool the tubes in an ice bath.
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Colorimetric Reaction: a. To each tube, add 20 µL of the MHDP solution. b. Vortex immediately. c. Allow the reaction to proceed for 20 minutes at room temperature.
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Measurement: Measure the absorbance of the samples and standards at 520 nm using a spectrophotometer.
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Calculation: Construct a standard curve of absorbance versus galacturonic acid concentration. Use the standard curve to determine the concentration of galacturonic acid in the pectin samples.
Workflow for Pectin Analysis
The following diagram illustrates a general workflow for the extraction and analysis of pectin from plant material to determine its galacturonic acid content.
References
- 1. L-Galacturonic acid | 108729-78-8 | Benchchem [benchchem.com]
- 2. l-galacturonic acid | CAS#:108729-78-8 | Chemsrc [chemsrc.com]
- 3. Cas 108729-78-8,L-GALACTURONIC ACID | lookchem [lookchem.com]
- 4. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
